![molecular formula C24H31NO4 B12588956 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate CAS No. 470689-10-2](/img/structure/B12588956.png)
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a benzoate ester. It is widely used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with phenylethyl bromide under basic conditions to form the corresponding ether. Finally, the benzoate ester is introduced through esterification with benzoic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines .
科学的研究の応用
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stable radical for various organic synthesis reactions.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and therapeutic effects.
Industry: Utilized as a stabilizer in polymers and other materials
作用機序
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It interacts with ROS to form stable, non-reactive products, thereby reducing oxidative stress. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methanesulfonyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is unique due to its combination of a piperidine ring, phenylethyl group, and benzoate ester. This structure imparts specific chemical and physical properties, making it particularly useful in applications requiring stability and reactivity .
特性
CAS番号 |
470689-10-2 |
|---|---|
分子式 |
C24H31NO4 |
分子量 |
397.5 g/mol |
IUPAC名 |
[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2-phenylethyl] benzoate |
InChI |
InChI=1S/C24H31NO4/c1-23(2)15-20(26)16-24(3,4)25(23)29-21(18-11-7-5-8-12-18)17-28-22(27)19-13-9-6-10-14-19/h5-14,20-21,26H,15-17H2,1-4H3 |
InChIキー |
KYZPPUJSGFFWEA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1OC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
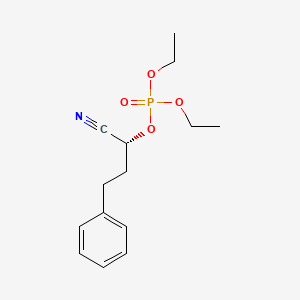
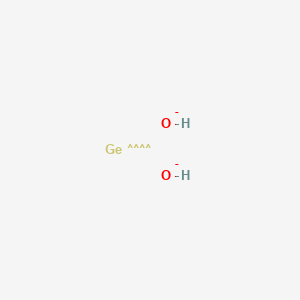
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)

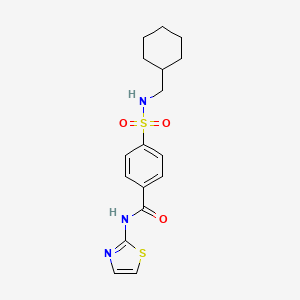


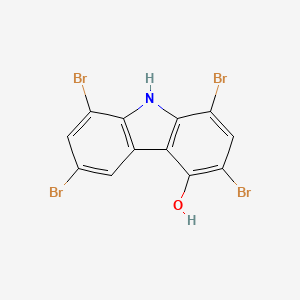
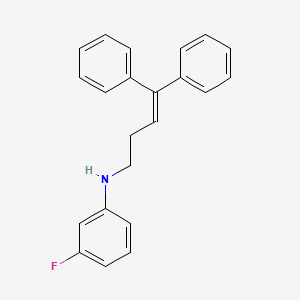
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)

